molecular formula C12H8N2O2S B3043811 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid CAS No. 928003-75-2

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

Cat. No.: B3043811
CAS No.: 928003-75-2
M. Wt: 244.27 g/mol
InChI Key: GADSFCKWGFNWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a thienyl group attached to the imidazo[1,2-a]pyridine core, which is further substituted with a carboxylic acid group at the 7th position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a thienyl-substituted aldehyde, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridines, depending on the specific reaction and reagents used .

Scientific Research Applications

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-(2-Furyl)imidazo[1,2-a]pyridine-7-carboxylic acid
  • 2-(2-Pyridyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Uniqueness

2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(16)8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-17-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADSFCKWGFNWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Reactant of Route 6
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.